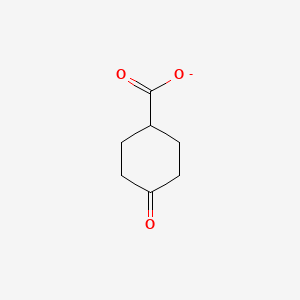
2-Methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxybenzoate, also known as methyl this compound, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid where a methoxy group is attached to the benzene ring. This compound is commonly used in the synthesis of various organic molecules and has applications in different fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxybenzoate can be synthesized through the esterification of anisic acid with methanol. Another method involves the reaction of sodium anisate with dimethyl sulfate in the presence of methanol . Additionally, FeCl2 catalyzed cross-coupling reactions between methyl this compound and diphenylmethane have been investigated .
Industrial Production Methods
In industrial settings, this compound is produced by the esterification of anisic acid with methanol. This process involves heating the reactants under reflux conditions in the presence of an acid catalyst, such as sulfuric acid, to drive the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxybenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: 2-Methoxybenzoic acid.
Reduction: 2-Methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the reagents used.
Applications De Recherche Scientifique
2-Methoxybenzoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, in pest control applications, it acts as a repellent by interfering with the sensory receptors of insects, thereby deterring them from the treated area . In pharmaceutical applications, it may inhibit the growth of microorganisms by disrupting their metabolic pathways .
Comparaison Avec Des Composés Similaires
2-Methoxybenzoate can be compared with other similar compounds such as:
Methyl p-anisate: Similar in structure but with the methoxy group in the para position.
Methyl salicylate: Contains a hydroxyl group instead of a methoxy group.
Ethyl p-anisate: Similar to methyl p-anisate but with an ethyl ester group instead of a methyl ester
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its methoxy group in the ortho position relative to the ester group influences its reactivity and applications in various fields .
Propriétés
Formule moléculaire |
C8H7O3- |
|---|---|
Poids moléculaire |
151.14 g/mol |
Nom IUPAC |
2-methoxybenzoate |
InChI |
InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/p-1 |
Clé InChI |
ILUJQPXNXACGAN-UHFFFAOYSA-M |
SMILES |
COC1=CC=CC=C1C(=O)[O-] |
SMILES canonique |
COC1=CC=CC=C1C(=O)[O-] |
Synonymes |
2-methoxybenzoate 2-methoxybenzoic acid 2-methoxybenzoic acid, sodium salt o-anisic acid o-methoxybenzoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl)]bis(5-amino-4-hydroxynaphthalene-2,7-disulfonate)](/img/structure/B1232808.png)
![[(6R,7S)-6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1232810.png)
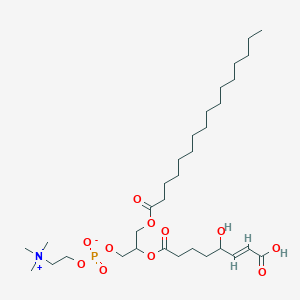

![3-[(5-chloro-2-pyridinyl)amino]-2-(2-pyridinyl)-3H-isoindol-1-one](/img/structure/B1232815.png)
![1-acetyl-N-[3-(N-ethyl-3-methylanilino)propyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B1232816.png)

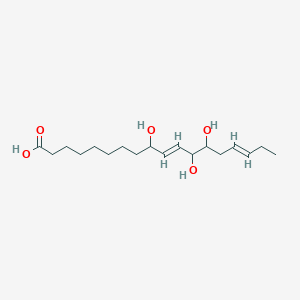
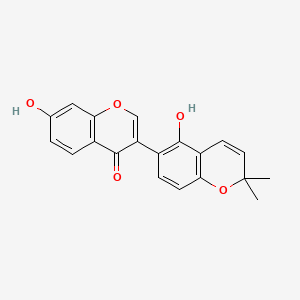
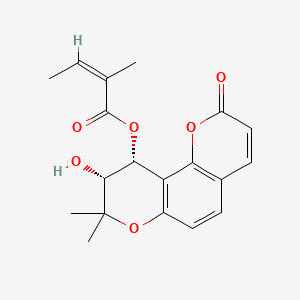
![[(3E,9E)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1232824.png)


